2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one
Overview
Description
Used in the preparation of nucleotide analogs.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthesis of Unusual Nucleosides : Studies have reported the synthesis of unusual benzimidazole nucleosides and related analogues, highlighting their interesting pharmaceutical and biochemical properties such as antiviral, antitumor, and immunosuppressive activities. These compounds also demonstrate potential for investigating enzyme-coenzyme and nucleic acid-protein interactions, which could be relevant for exploring the fundamental aspects of nucleic acid structure, function, and stability (Yadava & Yadav, 2008).
Antimicrobial Screening : Certain synthesized compounds, such as 4H-2-acetylamido furo[3,2-c]benzopyran-4-one, have shown good antimicrobial activity, suggesting the potential of these synthetic approaches in developing new antimicrobial agents (Mulwad & Hegde, 2009).
Adenosine Receptor Agonists : Research into substituted 2-propynylcyclohexyl adenosine A(2A) receptor agonists reveals their role in inhibiting human neutrophil oxidative activity. This suggests a possible avenue for therapeutic applications targeting inflammatory and oxidative stress-related diseases (Sullivan et al., 2001).
Immunobiological Activity : The synthesis and study of base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives have shown significant immunostimulatory and immunomodulatory potency, indicating the potential for developing new immunotherapeutic agents (Doláková et al., 2005).
properties
IUPAC Name |
9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17+,18?,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVNMKRKFJYCCC-YQQPOAOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N5O6Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737880 | |
Record name | 2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one | |
CAS RN |
88183-82-8 | |
Record name | 2-Amino-9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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